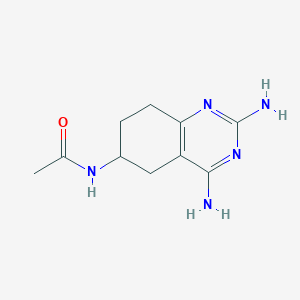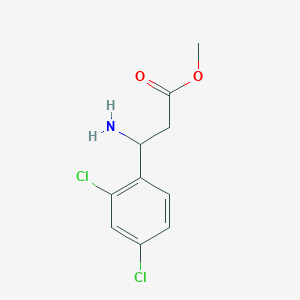
N-(2,4-Diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide is a chemical compound with the molecular formula C10H15N5O and a molecular weight of 221.26 g/mol . This compound is characterized by its quinazoline core structure, which is a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of amino groups at positions 2 and 4, along with an acetamide group, contributes to its unique chemical properties.
Métodos De Preparación
The synthesis of N-(2,4-Diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide involves several steps. One common method includes the reaction of benzylamine with thionyl chloride or sulfonyl chloride in a suitable solvent under heating or concentration conditions . This reaction leads to the formation of the desired quinazoline derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
N-(2,4-Diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The amino groups in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted quinazoline derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
Aplicaciones Científicas De Investigación
N-(2,4-Diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinazoline-based compounds, which are important in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives are known for their therapeutic potential, and this compound is investigated for its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2,4-Diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparación Con Compuestos Similares
N-(2,4-Diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide can be compared with other similar compounds, such as:
- N-(4-{(2,4-Diamino-5,6,7,8-tetrahydro-6-pteridinyl)methylamino}benzoyl)-L-glutamic acid
- 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
- 6-Methyl-1,3,5-triazine-2,4-diamine
These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific quinazoline core and the presence of amino and acetamide groups, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(2,4-diamino-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-5(16)13-6-2-3-8-7(4-6)9(11)15-10(12)14-8/h6H,2-4H2,1H3,(H,13,16)(H4,11,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHBHKKKTGUJAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=C(C1)C(=NC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B12454456.png)
![(2Z)-N-(3-chlorophenyl)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B12454461.png)

![2-Diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12454467.png)

![2-{[(phenylsulfanyl)acetyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B12454484.png)
![2,6-Di(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12454485.png)

![2-{3-bromo-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12454505.png)
![3-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B12454516.png)
![N-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B12454520.png)

![2-{[(2-Chloro-5-{[(2-methylphenoxy)acetyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12454526.png)
